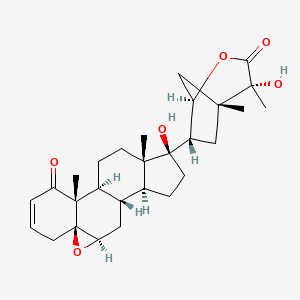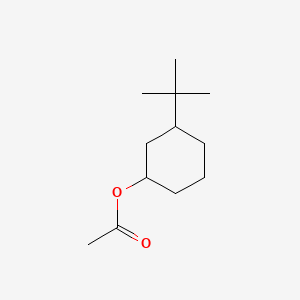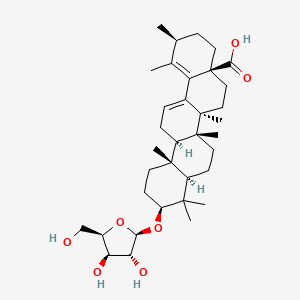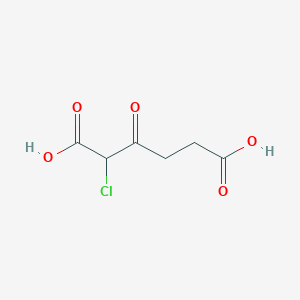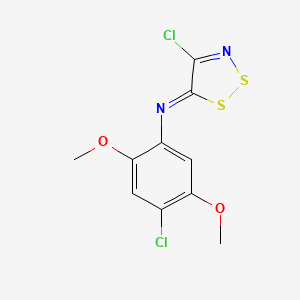
3,5-二氟苯胺
概述
描述
3,5-二氟苯胺是一种有机化合物,分子式为 C6H5F2N。它是苯胺的衍生物,其中苯环上的两个氢原子被位于 3 和 5 位的氟原子取代。 该化合物为白色至淡黄色低熔点固体,以其在各种化学合成和工业过程中的应用而闻名 .
合成路线和反应条件:
从 1,3,5-三氯苯制备: 一种方法是使 1,3,5-三氯苯氟化以生产 1,3,5-三氟苯,然后用水性或无水氨进行胺化以生成 3,5-二氟苯胺.
从 2,4,5-三氯硝基苯制备: 另一种方法是使 2,4,5-三氯硝基苯与碱金属氟化物在极性非质子溶剂的存在下反应,温度范围为 100°C 至 250°C。
工业生产方法: 3,5-二氟苯胺的工业生产通常遵循上述合成路线,重点是优化产量和成本效益。 以 1,3,5-三氯苯为起始原料尤其有利,因为它易于获得,并且将其转化为 3,5-二氟苯胺所需的反应条件相对简单 .
反应类型:
取代反应: 3,5-二氟苯胺可以进行亲核取代反应,其中氟原子被其他亲核试剂取代。
氧化和还原: 该化合物可在特定条件下被氧化或还原,形成各种衍生物。
偶联反应: 它可以参与偶联反应,形成更复杂的芳香化合物。
常用试剂和条件:
亲核取代: 通常使用氢氧化钠或氨等试剂。
氧化: 可以使用高锰酸钾或过氧化氢等氧化剂。
还原: 使用钯催化剂存在下的氢气等还原剂。
主要产物:
取代产物: 取决于亲核试剂,可以形成诸如 3,5-二氟苯磺酰胺之类的产物。
氧化产物: 氧化可以导致形成诸如 3,5-二氟苯甲酸之类的化合物。
还原产物: 还原可以生成诸如 3,5-二氟二甲基苯胺之类的化合物.
科学研究应用
3,5-二氟苯胺因其独特的化学性质而被广泛应用于科学研究中。它的一些应用包括:
化学: 它作为合成各种有机化合物的中间体,包括药物和农药。
生物学: 该化合物用于涉及酶抑制和蛋白质相互作用的研究。
医学: 它是合成药物和其他治疗剂的前体。
作用机制
3,5-二氟苯胺的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。化合物中的氟原子增强了它与这些靶标的结合亲和力,从而导致各种生化效应。 例如,已显示它通过与活性位点结合来抑制某些酶,从而阻断其活性 .
类似化合物:
- 3,5-二氟苯胺
- 3,5-二氟二甲基苯胺
- 3,5-二氟苯磺酰胺
比较: 3,5-二氟苯胺由于在苯环上的特定位置存在两个氟原子而独一无二,这极大地影响了它的化学反应性和生物活性。 与其他类似化合物相比,它在某些化学反应中表现出更高的稳定性和反应活性,使其成为各种合成过程中的宝贵中间体 .
生化分析
Biochemical Properties
3,5-Difluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of various pharmaceuticals and agrochemicals. It interacts with several enzymes and proteins, influencing their activity. For instance, 3,5-Difluoroaniline has been shown to interact with lysozyme, an enzyme that degrades bacterial cell walls . This interaction is crucial for understanding the compound’s potential antibacterial properties.
Cellular Effects
The effects of 3,5-Difluoroaniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In vitro studies have demonstrated that 3,5-Difluoroaniline can induce nephrotoxic effects in renal cortical slices obtained from the kidneys of male Fischer 344 rats . This indicates that the compound can affect kidney cell function and metabolism.
Molecular Mechanism
At the molecular level, 3,5-Difluoroaniline exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For example, the compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways . Additionally, 3,5-Difluoroaniline can alter gene expression, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The stability and degradation of 3,5-Difluoroaniline over time are critical factors in its biochemical analysis. In laboratory settings, the compound has been found to be relatively stable under standard conditions. Prolonged exposure to certain environmental factors can lead to its degradation . Long-term studies have shown that 3,5-Difluoroaniline can have lasting effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
The effects of 3,5-Difluoroaniline vary with different dosages in animal models. Studies have shown that low doses of the compound can have minimal effects, while higher doses can lead to toxic or adverse effects . For instance, high doses of 3,5-Difluoroaniline have been associated with nephrotoxicity in animal models, indicating a threshold effect.
Metabolic Pathways
3,5-Difluoroaniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and alter metabolite levels . Understanding these pathways is crucial for elucidating the compound’s role in biochemical reactions and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 3,5-Difluoroaniline is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can significantly impact its biochemical activity.
Subcellular Localization
The subcellular localization of 3,5-Difluoroaniline is essential for understanding its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Post-translational modifications and targeting signals play a crucial role in this localization process.
相似化合物的比较
- 3,5-Difluorobenzenamine
- 3,5-Difluorodimethylaniline
- 3,5-Difluorobenzenesulfonamide
Comparison: 3,5-Difluoroaniline is unique due to the presence of two fluorine atoms at specific positions on the benzene ring, which significantly influences its chemical reactivity and biological activity. Compared to other similar compounds, it exhibits higher stability and reactivity in certain chemical reactions, making it a valuable intermediate in various synthetic processes .
属性
IUPAC Name |
3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N/c7-4-1-5(8)3-6(9)2-4/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOIBXZRCYFZSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059906 | |
| Record name | 3,5-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
| Record name | Benzenamine, 3,5-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
372-39-4 | |
| Record name | 3,5-Difluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=372-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 372-39-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81289 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3,5-difluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5-Difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-difluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.139 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DIFLUOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93F28C8C0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,12a-Dihydro-2,11-dithia-3a-aza-naphtho[2,3-f]azulene-4,12-dione](/img/structure/B1215016.png)


